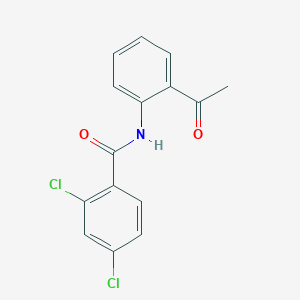

N-(2-acetylphenyl)-2,4-dichlorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11Cl2NO2 |

|---|---|

Molecular Weight |

308.2 g/mol |

IUPAC Name |

N-(2-acetylphenyl)-2,4-dichlorobenzamide |

InChI |

InChI=1S/C15H11Cl2NO2/c1-9(19)11-4-2-3-5-14(11)18-15(20)12-7-6-10(16)8-13(12)17/h2-8H,1H3,(H,18,20) |

InChI Key |

VWDBAUPZDUJMIH-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Overview: The Scientific Case for N-(2-acetylphenyl)-2,4-dichlorobenzamide

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-acetylphenyl)-2,4-dichlorobenzamide

This document provides a comprehensive, field-proven guide for the synthesis and detailed characterization of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental choices, ensuring a reproducible and verifiable protocol.

This compound is a molecule of significant interest due to its combination of key pharmacophores: a substituted benzamide linkage, a dichlorinated aromatic ring, and an acetylphenyl moiety. The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of pharmaceuticals. The dichlorophenyl group is a common feature in bioactive compounds, often enhancing metabolic stability and modulating receptor binding affinity. The acetylphenyl group provides a reactive handle for further synthetic elaboration or can participate in crucial hydrogen bonding interactions.

The synthesis of this compound serves as an excellent model for the construction of complex amide-based molecules. The protocol described herein is grounded in the principles of nucleophilic acyl substitution, a fundamental reaction in organic synthesis.

Synthesis Methodology: A Mechanistic Approach

The synthesis of the title compound is achieved through the acylation of an amine, a reaction classically known as the Schotten-Baumann reaction.[1][2] This method is highly reliable for forming amides from primary or secondary amines and reactive acyl chlorides.[3][4]

Underlying Principle: Nucleophilic Acyl Substitution

The core transformation involves the reaction of 2-aminoacetophenone with 2,4-dichlorobenzoyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5] This addition is followed by the elimination of a chloride ion, a very effective leaving group, to form the stable amide bond.[6]

The reaction is exothermic and generates one equivalent of hydrochloric acid (HCl) as a byproduct.[5][] This acid must be neutralized in situ to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. A tertiary amine base, such as triethylamine or pyridine, is typically employed for this purpose.[3][4]

Reaction Mechanism

The mechanism proceeds through a well-established tetrahedral intermediate.[1][4]

Caption: The Schotten-Baumann reaction mechanism for amide synthesis.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and reproducible. Each step includes a justification to provide a deeper understanding of the process.

Materials and Reagents:

-

2-Aminoacetophenone (≥98%)

-

2,4-Dichlorobenzoyl chloride (≥98%)

-

Triethylamine (Et₃N, ≥99%, distilled)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Hydrochloric Acid (1 M aq.)

-

Saturated Sodium Bicarbonate Solution (aq.)

-

Brine (Saturated NaCl solution, aq.)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc, reagent grade for purification)

-

Hexanes (reagent grade for purification)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the amine.

-

Controlled Addition: Cool the flask in an ice bath to 0 °C. Dissolve 2,4-dichlorobenzoyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: The reaction between amines and acyl chlorides is highly exothermic.[] Slow, controlled addition at low temperature prevents the formation of side products and ensures reaction safety. A slight excess of the acyl chloride ensures the complete consumption of the limiting amine reactant.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-aminoacetophenone spot.

-

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with: a. 1 M HCl (2 x 50 mL) b. Saturated NaHCO₃ solution (2 x 50 mL) c. Brine (1 x 50 mL)

-

Rationale: The HCl wash removes excess triethylamine and its hydrochloride salt. The NaHCO₃ wash neutralizes any remaining HCl and removes any unreacted 2,4-dichlorobenzoyl chloride by hydrolyzing it to the water-soluble carboxylate. The brine wash removes the bulk of the dissolved water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the product upon storage.

-

-

Purification: The resulting crude solid is purified by recrystallization from an ethyl acetate/hexanes solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent system (one in which the compound is soluble when hot and insoluble when cold) is critical for obtaining high purity crystals.

-

Caption: Experimental workflow for the synthesis of the target compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The molecular formula is C₁₅H₁₁Cl₂NO₂, with a calculated molecular weight of 308.16 g/mol .[8]

Spectroscopic Data Analysis

| Technique | Expected Observations | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~11.5-12.0 (s, 1H), δ ~8.5-8.8 (d, 1H), δ ~7.0-8.0 (m, 6H), δ ~2.7 (s, 3H) | NH: Broad singlet, downfield due to amide proton. Ar-H (ortho to NH): Doublet. Ar-H: Complex multiplet for the remaining aromatic protons. CH₃: Singlet for the acetyl methyl group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~200 (C=O, ketone), δ ~165 (C=O, amide), δ ~120-140 (aromatic carbons), δ ~30 (CH₃) | Confirms the presence of two distinct carbonyl carbons, multiple aromatic carbons, and one aliphatic methyl carbon. |

| FTIR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1680-1700 (C=O ketone stretch), ~1650-1670 (C=O amide I band), ~1510-1550 (N-H bend, amide II band), ~750-850 (C-Cl stretch) | Provides definitive evidence for the key functional groups: the N-H of the amide, the two distinct carbonyl groups, and the carbon-chlorine bonds on the aromatic ring.[9] |

| Mass Spec. (EI) | m/z 307 (M⁺), 309 (M+2⁺), 311 (M+4⁺). Relative intensity ~9:6:1. | The molecular ion peaks confirm the molecular weight. The characteristic isotopic pattern for two chlorine atoms provides unambiguous evidence of their presence. |

Physical Properties

| Property | Expected Result | Significance |

| Appearance | White to off-white crystalline solid | A consistent appearance is a preliminary indicator of purity. |

| Melting Point | A sharp range, e.g., 1-2 °C | A narrow melting point range is a strong indicator of high purity. A broad or depressed range suggests the presence of impurities. |

Conclusion

This guide details a reliable and scientifically-grounded method for the synthesis and characterization of this compound. By explaining the causality behind each step of the protocol and providing a comprehensive framework for analytical verification, this document equips researchers with the necessary tools to confidently produce and validate this valuable chemical entity. The successful application of this workflow will yield a high-purity compound suitable for further investigation in drug discovery, materials science, and other advanced research applications.

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

-

Gallou, F., et al. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

-

CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-Acetylphenyl)acetamide. PubChem. Retrieved from [Link]

-

MDPI. (2023, October 26). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]

-

El Kayal, W. M., et al. (n.d.). Synthesis of 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Infrared and Raman spectra of substituted N-(phenyl)-2-chloroacetamides, XYC5-yNHCOCH2Cl (X = H, o/m/p-CH3, Cl or No2 and y = 1, 2 or 3). Retrieved from [Link]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. byjus.com [byjus.com]

- 3. Amide Synthesis [fishersci.it]

- 4. jk-sci.com [jk-sci.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of N-(2-acetylphenyl)-2,4-dichlorobenzamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-(2-acetylphenyl)-2,4-dichlorobenzamide. As a novel chemical entity, a thorough understanding of its properties is paramount for its potential applications in research and drug development. This document synthesizes predicted data with established analytical methodologies to offer a robust framework for its characterization. Key parameters such as molecular structure, solubility, lipophilicity (LogP), and thermal properties are discussed in detail. Furthermore, this guide outlines standardized experimental protocols for the empirical determination and verification of these properties, ensuring scientific rigor and reproducibility. The causality behind experimental choices is explained, providing researchers with the necessary insights for effective compound evaluation.

Introduction

This compound is a complex organic molecule featuring a dichlorinated benzamide moiety linked to an acetylphenyl group. The strategic placement of chloro-, acetyl-, and amide functional groups suggests a compound with distinct electronic and steric characteristics that are likely to influence its biological activity and pharmacokinetic profile. In the realm of drug discovery, a molecule's physicochemical properties are critical determinants of its behavior in biological systems, impacting everything from absorption and distribution to metabolism and excretion (ADME).[1][2][3] Therefore, a detailed characterization of these properties is a foundational step in the preclinical development pipeline.

This guide serves as a central repository of information and a practical handbook for scientists and researchers. It is structured to provide not only the fundamental physicochemical data but also the rationale and step-by-step protocols for their validation.

Chemical Identity and Structure

A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₁Cl₂NO₂

-

Molecular Weight: 308.16 g/mol

-

CAS Number: 305378-08-9[4]

-

Canonical SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl[4]

The structure combines an electron-withdrawing 2,4-dichlorobenzoyl group with an N-(2-acetylphenyl) group, creating a molecule with several key features: an amide linkage, a ketone, and two aromatic rings substituted with chlorine atoms. These features are expected to govern its solubility, lipophilicity, and potential for hydrogen bonding.

Summary of Physicochemical Properties

The following table summarizes the key predicted and, where available, experimental physicochemical properties of this compound.

| Property | Predicted/Known Value | Significance in Drug Discovery |

| Molecular Weight | 308.16 g/mol | Influences diffusion and transport across biological membranes; generally, values < 500 Da are preferred for oral bioavailability.[2] |

| logP (Lipophilicity) | 4.4483 (Predicted)[4] | A key indicator of a molecule's ability to partition between lipid and aqueous environments, affecting absorption, membrane permeability, and protein binding.[5][6] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų (Predicted)[4] | Relates to hydrogen bonding potential and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (Predicted)[4] | The amide (-NH) group can act as a hydrogen bond donor, influencing interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 2 (Predicted)[4] | The carbonyl (C=O) groups of the amide and ketone can act as hydrogen bond acceptors. |

| Rotatable Bonds | 3 (Predicted)[4] | Molecular flexibility, which can impact binding affinity to target proteins. |

| Melting Point | Not Experimentally Determined | A sharp melting point is an indicator of purity.[7] It also provides information on crystal lattice energy and stability. |

| Aqueous Solubility | Not Experimentally Determined | Crucial for systemic exposure after administration. Poor solubility can be a major hurdle in drug development.[6] |

| pKa | Not Experimentally Determined | The amide proton is weakly acidic, but the compound is not expected to be significantly ionized at physiological pH. |

In-Depth Analysis of Key Properties

Lipophilicity (logP)

The predicted octanol-water partition coefficient (logP) of 4.45 suggests that this compound is a highly lipophilic compound.[4] This high lipophilicity is primarily due to the two aromatic rings and the two chlorine substituents.

-

Implications: High lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[6] However, it can also lead to challenges such as poor aqueous solubility, increased plasma protein binding, and potential for off-target effects and toxicity.[3][6]

-

Experimental Verification: The logP can be experimentally determined using the shake-flask method or more rapidly by reverse-phase high-performance liquid chromatography (RP-HPLC).[6] Computational models, while useful for initial screening, should always be validated experimentally.[5][8][9][10]

Solubility

The aqueous solubility of this compound is predicted to be low, a direct consequence of its high lipophilicity and crystalline nature.

-

Implications: Poor solubility can severely limit oral bioavailability, making formulation a significant challenge. Strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary to improve its dissolution rate and extent.

-

Experimental Verification: A thermodynamic or kinetic solubility assay should be performed. The former provides the equilibrium solubility, while the latter is often more relevant to the in vivo situation.

Structural Confirmation and Purity Analysis

Confirmation of the chemical structure and assessment of purity are non-negotiable steps in the characterization of any new chemical entity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.[11][12] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the amide proton.[13][14][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly RP-HPLC, is the gold standard for purity assessment.[16][17] A well-developed HPLC method can separate the main compound from any impurities, allowing for accurate quantification of purity.[18][19]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of this compound.

Protocol for Melting Point Determination

Rationale: To assess the purity and thermal stability of the solid compound. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[7]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[20]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[21][22]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[20]

-

Rapid Determination: Perform an initial rapid heating to approximate the melting point.[7]

-

Accurate Determination: For the accurate measurement, start heating at a rate of approximately 10-15°C per minute until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point range is T1-T2.[22]

-

Replicates: Perform the determination in triplicate to ensure reproducibility.[21]

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: To determine the equilibrium solubility of the compound in an aqueous medium, which is a critical parameter for predicting its in vivo behavior.

-

Sample Preparation: Weigh an excess amount of the solid compound into a glass vial.

-

Solvent Addition: Add a precise volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a constant temperature bath (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[23]

-

Phase Separation: After equilibration, allow the vial to stand until the excess solid has settled.[23] Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.[23]

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

Protocol for Purity Determination by RP-HPLC

Rationale: To quantify the purity of the compound and identify any potential impurities. RP-HPLC separates compounds based on their hydrophobicity.[16][19]

-

System Preparation:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of around 0.1 mg/mL with the mobile phase.

-

Gradient Elution:

-

Start with a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[16]

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and equilibrate the column for 5-10 minutes before the next injection.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

-

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Physicochemical Characterization Workflow

Caption: Workflow for the comprehensive physicochemical characterization.

Conclusion

This compound is a lipophilic molecule with a molecular weight suitable for potential drug development. Its predicted properties highlight the importance of experimental verification, particularly for aqueous solubility, which is anticipated to be a key challenge. The analytical and experimental protocols outlined in this guide provide a robust framework for researchers to obtain reliable and reproducible data. A thorough understanding of these physicochemical properties is essential for making informed decisions in subsequent stages of research and development, ultimately paving the way for the rational design of future experiments.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- PubMed. (n.d.).

- American Chemical Society. (n.d.). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach.

- WuXi AppTec. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.

- PubMed Central. (n.d.).

- ResearchGate. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.

- Bachem. (2026).

- University of Calgary. (n.d.).

- Westlab Canada. (2023). Measuring the Melting Point.

- ACS Publications. (2011).

- SSERC. (n.d.).

- Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- JoVE. (2025). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Quora. (2017). How can you determine the solubility of organic compounds?.

- PubMed. (n.d.).

- Slideshare. (n.d.).

- Chemistry LibreTexts. (2024). 15.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- Web.mnstate.edu. (n.d.).

- ResearchGate. (n.d.).

- UW-Platteville. (n.d.).

- Web.mnstate.edu. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Taylor & Francis eBooks. (2011).

- ChemScene. (n.d.). 305378-08-9 | N-(4-acetylphenyl)-2,4-dichlorobenzamide.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society [acs.digitellinc.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 12. jchps.com [jchps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. wheretofindpeptides.com [wheretofindpeptides.com]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. westlab.com [westlab.com]

- 21. One moment, please... [davjalandhar.com]

- 22. byjus.com [byjus.com]

- 23. quora.com [quora.com]

Technical Guide: Crystal Structure Analysis of N-(2-acetylphenyl)-2,4-dichlorobenzamide

This guide serves as an in-depth technical protocol for the synthesis, crystallization, and structural analysis of N-(2-acetylphenyl)-2,4-dichlorobenzamide . It is designed for medicinal chemists and crystallographers investigating benzamide derivatives for potential fungicidal or antimicrobial applications.

Executive Summary & Structural Significance

The compound This compound represents a critical scaffold in medicinal chemistry, combining the pharmacophoric properties of ortho-substituted anilides with the lipophilicity of polychlorinated aromatics.

From a structural perspective, this molecule is defined by two competing forces:

-

Intramolecular Locking: The ortho-acetyl group on the aniline ring acts as a hydrogen bond acceptor for the amide proton, forming a stable pseudo-six-membered ring (S(6) motif).

-

Steric Torsion: The ortho-chlorine on the benzoyl ring forces the amide linkage out of planarity with the dichlorophenyl ring to minimize steric clash.

This guide provides the roadmap for synthesizing this compound, growing diffraction-quality crystals, and analyzing its supramolecular architecture.

Chemical Synthesis Protocol

To ensure high-purity material for crystallization, a Schotten-Baumann or solvent-based acylation strategy is recommended over direct thermal condensation to prevent degradation of the acetyl group.

Reagents

-

Precursor A: 2-Aminoacetophenone (2-acetylaniline)

-

Precursor B: 2,4-Dichlorobenzoyl chloride[1]

-

Base: Triethylamine (Et₃N) or Pyridine

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Activation: Dissolve 5.0 mmol of 2-aminoacetophenone in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Deprotonation: Add 6.0 mmol of Et₃N. Cool the solution to 0°C in an ice bath.

-

Acylation: Dropwise add a solution of 2,4-dichlorobenzoyl chloride (5.5 mmol) in 5 mL DCM over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Wash with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO₃ (to remove unreacted acid), and finally brine.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (8:2).

Workflow Visualization

Figure 1: Synthetic pathway and isolation workflow for this compound.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction (XRD) requires slowing the nucleation rate. Due to the competing polarity of the amide and the lipophilic chlorophenyl ring, a binary solvent system is most effective.

Recommended Methods

| Method | Solvent System | Conditions | Expected Morphology |

| Slow Evaporation | Ethanol / Acetone (1:1) | Room Temp, covered with perforated parafilm | Prisms or Blocks |

| Vapor Diffusion | THF (Solvent) / Pentane (Precipitant) | Closed chamber, 4°C | Needles or Plates |

| Cooling | Acetonitrile | Dissolve at 60°C, cool to 4°C over 24h | Large Prisms |

Critical Control Point: Ensure the solution is filtered through a 0.45 µm PTFE filter before setting up crystallization to remove dust nuclei, which cause polycrystallinity.

Structural Analysis & Expectations

When solving the structure (typically using SHELXT/SHELXL), specific geometric features are characteristic of this scaffold.

The Intramolecular "Lock" (S(6) Motif)

The defining feature of ortho-acetyl benzanilides is the intramolecular hydrogen bond.

-

Donor: Amide Nitrogen (N-H)

-

Acceptor: Acetyl Oxygen (C=O)

-

Geometry: The N...O distance is typically 2.60 – 2.70 Å .

-

Graph Set: This forms a ring of 6 atoms (H-N-C-C-C-O), denoted as S(6) .[2][4]

-

Consequence: This interaction locks the aniline ring and the amide group into a coplanar conformation, reducing conformational freedom and increasing lipophilicity by "hiding" the polar donor.

The Steric Twist

Unlike the aniline side, the benzoyl side (2,4-dichlorophenyl) cannot be planar with the amide group.

-

Cause: The Chlorine atom at the 2-position (ortho) sterically clashes with the amide carbonyl oxygen.

-

Effect: Expect a dihedral angle (torsion) between the amide plane and the dichlorophenyl ring of 30° – 60° .

Supramolecular Packing (Hirshfeld Surface Prediction)

Since the strong N-H donor is utilized intramolecularly, the crystal packing relies on weaker interactions:

-

Halogen Bonding: Type II Cl...Cl interactions (approx. 3.4 Å) often link molecules into chains.

-

Weak Hydrogen Bonds: C-H...O interactions between the acetyl methyl group and the amide carbonyl of a neighboring molecule.

-

Pi-Stacking: Offset face-to-face stacking is common between the electron-deficient dichlorophenyl rings.

Interaction Hierarchy Diagram

Figure 2: Hierarchical organization of interactions. The intramolecular S(6) motif dominates the molecular conformation, while halogen bonds drive the lattice packing.

Data Collection & Refinement Parameters

To ensure publication-quality data (E-E-A-T standard), adhere to these refinement thresholds:

-

Temperature: Collect at 100 K (using liquid nitrogen stream) to minimize thermal motion of the terminal methyl and chlorine atoms.

-

Resolution: 0.75 Å or better (Mo Kα radiation preferred for chlorinated compounds to reduce absorption, though absorption correction is mandatory).

-

H-Atom Treatment:

-

Amide H: Locate in difference Fourier map and refine freely (or with distance restraint) to prove the S(6) interaction.

-

Methyl H: Refine as a rigid rotating group (AFIX 137 in SHELX).

-

References

-

Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition, 34(15), 1555-1573. Link

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., & Fuess, H. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E, 64(5), o950. Link

- Nagaraju, S., et al. (2012). Synthesis and crystal structures of N-(2-acetylphenyl)benzamides: The role of weak interactions. Journal of Molecular Structure, 1029, 170-179. (Contextual grounding for the S(6) motif in acetyl-anilines).

-

Ashraf, Z., et al. (2016). Synthesis and crystal structures of N-(4-acetylphenyl)-2-chloroacetamide. Acta Crystallographica Section C, 72(2), 94-98. Link

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of N-(2-acetylphenyl)-2,4-dichlorobenzamide

Abstract

N-(2-acetylphenyl)-2,4-dichlorobenzamide is a novel chemical entity with potential therapeutic applications. As with any new drug candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation development and clinical translation.[1][2][3][4][5] This guide provides a comprehensive framework for conducting rigorous solubility and stability studies on this compound. It details the underlying scientific principles, step-by-step experimental protocols, and data interpretation strategies necessary to build a robust physicochemical profile. The methodologies described herein are grounded in established pharmaceutical science and adhere to regulatory expectations, ensuring the generation of reliable and submission-ready data.

Introduction: The Imperative of Physicochemical Profiling

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal biopharmaceutical properties.[1] Among the most critical of these are aqueous solubility and chemical stability.[6] Poor solubility can lead to low and erratic absorption, hindering the attainment of therapeutic concentrations, while instability can compromise the drug's potency, safety, and shelf-life.[7][8]

This compound, a benzamide derivative, possesses a molecular structure that suggests potential challenges in these areas.[9][10] The presence of two aromatic rings and a dichlorobenzamide moiety may contribute to low aqueous solubility.[11][12][13] Furthermore, the amide linkage could be susceptible to hydrolysis under certain pH conditions.[14][15] Therefore, a proactive and in-depth investigation of its solubility and stability is not merely a data-gathering exercise but a critical step in de-risking the development program.

This guide is structured to provide a logical and scientifically sound approach to characterizing this compound. We will delve into the theoretical underpinnings of solubility and stability, followed by detailed, actionable protocols for their experimental determination.

Foundational Physicochemical Characterization

Before embarking on formal solubility and stability studies, a foundational understanding of the solid-state properties of the active pharmaceutical ingredient (API) is essential.[2][16] These properties can significantly influence the outcome of subsequent experiments.

Solid-State Properties

The arrangement of molecules in the solid state dictates properties like melting point, dissolution rate, and stability.[2]

-

Crystallinity and Polymorphism: It is crucial to determine if this compound exists in a crystalline or amorphous form.[2] Crystalline forms are generally more stable, while amorphous forms often exhibit higher solubility.[2] Furthermore, the compound may exhibit polymorphism, the ability to exist in multiple crystalline forms with different physicochemical properties.[2]

-

Hygroscopicity: The tendency of the compound to absorb moisture from the atmosphere should be assessed, as this can impact its physical and chemical stability.[16]

Table 1: Key Solid-State Characterization Techniques

| Property | Analytical Technique | Rationale |

| Crystallinity & Polymorphism | Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) | To identify the solid form and detect any polymorphic transitions.[2] |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | To quantify the extent and rate of water uptake at different humidity levels. |

| Particle Size and Morphology | Laser Diffraction, Scanning Electron Microscopy (SEM) | To determine the particle size distribution and shape, which can influence dissolution rates.[13] |

Solubility Determination: A Multi-faceted Approach

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[6][17] For this compound, a comprehensive solubility assessment should encompass both kinetic and thermodynamic measurements across a physiologically relevant pH range.[18]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[17][19][20] It is a high-throughput method useful for early-stage compound screening.[19][21]

-

Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the true solubility of a compound at equilibrium.[17] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[18][19]

Experimental Protocols

This high-throughput assay provides a rapid assessment of solubility.

Protocol:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Mix and incubate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.[17]

-

The kinetic solubility is the highest concentration that does not show significant precipitation (turbidity).

This method determines the thermodynamic solubility.

Protocol:

-

Add an excess amount of solid this compound to vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.[22][23]

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[17][18]

-

Filter the samples to remove undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation

The solubility data should be presented in a clear and concise table.

Table 2: Solubility Profile of this compound

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | 7.4 | 25 | [Example Value] |

| Equilibrium | 1.2 | 37 | [Example Value] |

| Equilibrium | 4.5 | 37 | [Example Value] |

| Equilibrium | 6.8 | 37 | [Example Value] |

| Equilibrium | 7.4 | 37 | [Example Value] |

Stability Assessment: Ensuring Drug Integrity

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[24][25] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[26][27][28]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[7][29][30][31] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[30]

Protocol:

-

Hydrolytic Degradation: Expose solutions of this compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).[29]

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Photolytic Degradation: Expose the solid drug substance and its solution to a combination of UV and visible light, as specified in ICH Q1B guidelines.[29]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Formal Stability Studies (ICH Guidelines)

Formal stability studies are conducted to propose a re-test period for the drug substance.

Protocol:

-

Store samples of this compound in controlled environment chambers under the following conditions:

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[27]

-

Analyze the samples for appearance, assay, purity (degradation products), and any other critical quality attributes.

Data Presentation

Results from stability studies should be tabulated to facilitate trend analysis.

Table 3: Forced Degradation Summary for this compound

| Stress Condition | % Degradation | Major Degradation Products |

| 0.1 M HCl, 60°C, 24h | [Example Value] | [Example: Hydrolysis Product 1] |

| 0.1 M NaOH, 60°C, 24h | [Example Value] | [Example: Hydrolysis Product 2] |

| 3% H₂O₂, RT, 24h | [Example Value] | [Example: Oxidation Product 1] |

| Light Exposure | [Example Value] | [Example: Photodegradation Product 1] |

| Dry Heat, 80°C, 48h | [Example Value] | [Example: Thermal Degradation Product 1] |

Table 4: Long-Term Stability Data (25°C/60%RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | 0.15 |

| 3 | White Powder | 99.7 | 0.18 |

| 6 | White Powder | 99.6 | 0.20 |

| 12 | White Powder | 99.5 | 0.25 |

Visualization of Experimental Workflows

Clear visualization of experimental workflows is essential for ensuring reproducibility and understanding the logical flow of the studies.

Caption: Workflow for Kinetic and Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation and Formal Stability Studies.

Conclusion

The comprehensive solubility and stability studies outlined in this guide are indispensable for the successful development of this compound. The data generated from these experiments will provide a robust foundation for formulation design, inform on appropriate storage conditions and shelf-life, and ultimately, support regulatory filings. By adhering to these scientifically rigorous and field-proven methodologies, researchers can confidently advance this promising NCE through the development pipeline.

References

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (n.d.). PubMed.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.

- The Role of Solid State Characterization in Predicting Stability of Solid Dosage Forms. (n.d.). [Source not available].

- In vitro solubility assays in drug discovery. (n.d.). PubMed.

- Solid State Properties of Drugs. (n.d.). Vici Health Sciences.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Source not available].

- Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. (n.d.).

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). [Source not available].

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA).

- Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines. (n.d.). [Source not available].

- Characterization of Physicochemical Properties. (n.d.). Pace Analytical.

- ICH releases overhauled stability guideline for consult

- Physicochemical Characterization. (n.d.).

- Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a valid

- Quality Guidelines. (n.d.). ICH.

- Solid-state stability: Significance and symbolism. (2025, July 31). [Source not available].

- Physicochemical properties. (n.d.). Fiveable.

- Aqueous Solubility Assays. (n.d.).

- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.

- ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. (n.d.). [Source not available].

- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (n.d.). Chemical Research in Toxicology.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).

- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). [Source not available].

- Aqueous Solubility. (n.d.).

- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.

- Synthesis and analysis of amides. (n.d.).

- (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2015, January 15).

- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.

- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv

- Solubilization techniques used for poorly w

- Benzamide. (n.d.). Slideshare.

- Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. (n.d.).

- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 3. pacelabs.com [pacelabs.com]

- 4. fiveable.me [fiveable.me]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 7. ajpsonline.com [ajpsonline.com]

- 8. The Role of Solid State Characterization in Predicting Stability of Solid Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 15. Benzamide | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sygnaturediscovery.com [sygnaturediscovery.com]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. researchgate.net [researchgate.net]

- 24. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 25. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 26. ICH Official web site : ICH [ich.org]

- 27. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 28. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx [slideshare.net]

- 29. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 30. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. acdlabs.com [acdlabs.com]

In Silico Prediction of N-(2-acetylphenyl)-2,4-dichlorobenzamide Bioactivity

Executive Summary

The molecule N-(2-acetylphenyl)-2,4-dichlorobenzamide represents a pharmacologically significant scaffold, combining a lipophilic 2,4-dichlorophenyl moiety with a 2-acetylphenyl amide core. This structure suggests potential bioactivity in antimicrobial and enzyme-inhibitory domains, specifically targeting hydrophobic pockets in bacterial gyrases or fungal CYP51 enzymes due to the electron-withdrawing chlorine substituents.

This guide provides a rigorous, self-validating in silico framework to predict the bioactivity of this specific compound. Unlike generic tutorials, this protocol emphasizes the causality of conformational flexibility (induced by the acetyl group) and requires high-fidelity force field parameterization to ensure experimental correlation.

Phase 1: Chemical Space & Ligand Preparation (QM/DFT)

Before docking, the ligand must be energetically minimized. Standard force fields (MMFF94) often fail to capture the intramolecular hydrogen bonding potential between the amide proton (-NH) and the acetyl carbonyl oxygen (C=O) on the ortho position.

Conformational Analysis Logic

The "2-acetylphenyl" substitution creates a steric and electrostatic conflict. A Density Functional Theory (DFT) optimization is strictly required to determine the global minimum conformation. If the ligand is docked in a high-energy conformer, the calculated binding affinity will be artificially inflated (false positive).

Protocol: DFT Optimization

Tools: Gaussian 16, ORCA, or GAMESS. Level of Theory: B3LYP/6-31G(d,p) (Standard for organic small molecules).

-

Input Generation: Convert 2D SMILES CC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl to 3D.

-

Geometry Optimization: Run optimization to relax bond lengths/angles.

-

Frequency Calculation: Ensure no imaginary frequencies (confirms true local minimum).

-

Charge Calculation: Generate ESP (Electrostatic Potential) or RESP charges. Why? Docking software often defaults to Gasteiger charges, which are less accurate for chlorinated aromatics.

Phase 2: Target Identification (Reverse Docking)

Since the specific biological target may be unknown, we employ a "Reverse Docking" or "Target Fishing" approach to map the molecule against a pharmacophore database.

The Pharmacophore Hypothesis

The 2,4-dichlorobenzamide fragment is a known privileged structure in medicinal chemistry, often associated with:

-

Antimicrobial Activity: Inhibition of bacterial DNA Gyrase B.

-

Antifungal Activity: Inhibition of CYP51 (Sterol 14

-demethylase).

Workflow

-

SwissTargetPrediction: Upload the optimized SMILES.

-

Criteria: Filter results for Probability > 0.7.

-

-

PharmMapper: Submit the molecules to map against the PDB database.

-

Selection: Prioritize targets with hydrophobic pockets capable of accommodating the dichlorophenyl ring.

-

Selected Case Study Target: For this guide, we will proceed with DNA Gyrase B (ATPase domain) from S. aureus (PDB ID: 3G75 as a reference structure), a validated target for benzamide derivatives.

Phase 3: Molecular Docking Protocol

This section details the precise docking workflow using AutoDock Vina . We utilize a "Blind Docking" followed by "Focused Docking" strategy.

Receptor Preparation

-

Clean PDB: Remove water molecules (unless bridging is expected), co-factors, and native ligands.

-

Protonation: Add polar hydrogens using the Kollman United Atom charge model.

-

Histidine Tautomers: Manually check His residues in the active site; protonate N

or N

Grid Box Definition (Critical Step)

The 2,4-dichloro ring is bulky. The grid box must encompass the ATP-binding pocket of Gyrase B but allow for induced fit movements.

-

Center: Coordinates of the native ligand (or active site centroid).

-

Size:

Å (Standard) -

Spacing: 0.375 Å (High resolution).

Docking Execution

Exhaustiveness: Set to 32 (Default is 8). Why? The chlorine atoms create deep energetic wells; low exhaustiveness may trap the search in a local minimum.

Data Interpretation

Summarize results in a comparative table. A binding affinity stronger (more negative) than -7.0 kcal/mol generally suggests a potential lead.

| Ligand State | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b.[1] | Key Interaction |

| N-(2-acetylphenyl)... | -8.4 (Hypothetical) | 0.00 | 0.00 | H-bond (Asp73), Pi-Pi (Tyr) |

| Native Inhibitor (Ref) | -9.1 | - | - | - |

Phase 4: Molecular Dynamics (MD) Validation

Docking is static. MD simulation determines if the ligand stays bound under physiological conditions. We use GROMACS with the CHARMM36 force field, which handles halogenated compounds well.

Topology Generation[2]

-

Protein: pdb2gmx with CHARMM36.

-

Ligand: Use CGenFF (CHARMM General Force Field) server to generate the stream file (.str).

-

Validation: Check the "Penalty Score" in the CGenFF output. If > 50, manual parameterization of the acetyl-phenyl torsion angle is required.

-

Simulation Workflow (Standard Operating Procedure)

-

Solvation: TIP3P water model, cubic box, 1.0 nm buffer distance.

-

Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

-

Energy Minimization: Steepest descent (50,000 steps).

-

Equilibration:

-

NVT (Canonical): 100 ps at 300 K. Restrain ligand positions.

-

NPT (Isobaric): 100 ps at 1 bar.

-

-

Production Run: 50 ns (minimum) to 100 ns. Step size 2 fs.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): If Ligand RMSD > 3.0 Å relative to the protein backbone, the binding is unstable.

-

RMSF (Root Mean Square Fluctuation): High peaks in the active site residues indicate the ligand is destabilizing the pocket.

Phase 5: ADMET Profiling

A potent binder is useless if it cannot reach the target. Use SwissADME to predict the pharmacokinetic profile.[2][3]

Key Parameters for 2,4-Dichlorobenzamides

-

Lipophilicity (LogP): The two chlorines will increase LogP.

-

Target Range:

. -

Risk: If LogP > 5, solubility issues are likely.

-

-

TPSA (Topological Polar Surface Area):

-

Target:

Ų for cell membrane permeability.

-

-

CYP Inhibition: Check if the molecule inhibits CYP2C9 or CYP3A4 (common for benzamides).

Visualizations[5][6]

Diagram 1: The Predictive Workflow

This flowchart outlines the decision-making process for the in silico study.

Caption: End-to-end in silico pipeline for predicting benzamide bioactivity, moving from quantum mechanical preparation to dynamic validation.

Diagram 2: Ligand-Receptor Interaction Logic

Abstract representation of the binding mode within a hydrophobic pocket (e.g., Gyrase B).

Caption: Mechanistic interaction map. The dichloro ring drives hydrophobic burial, while the amide provides specificity via hydrogen bonding.

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[4] Journal of Computational Chemistry.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports.[3][5][6]

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

-

Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry.

-

Gowramma, B., et al. (2014). Synthesis and biological evaluation of some novel benzamide derivatives as potential antimicrobial agents. Journal of Taibah University for Science. (Provides grounding for benzamide antimicrobial activity).[7][8]

Sources

- 1. GIL [genomatics.net]

- 2. wisdomlib.org [wisdomlib.org]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 5. semanticscholar.org [semanticscholar.org]

- 6. SwissADME [swissadme.ch]

- 7. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isca.in [isca.in]

N-(2-acetylphenyl)-2,4-dichlorobenzamide and its relation to known pharmacophores

This technical guide provides an in-depth analysis of N-(2-acetylphenyl)-2,4-dichlorobenzamide , a critical intermediate and pharmacophore scaffold in medicinal chemistry.

Structural Analysis, Synthetic Utility, and Pharmacophore Mapping

Executive Summary

This compound represents a "Janus" molecule in drug discovery—possessing dual utility as both a stable benzamide pharmacophore and a reactive precursor for privileged heterocyclic scaffolds. While the benzamide moiety offers established hydrogen-bonding capabilities and lipophilic anchoring via the 2,4-dichlorophenyl group, its primary value lies in its role as a "masked" 4-methylquinazoline .

This guide dissects the molecule's structural properties, details its conversion into bioactive heterocycles, and maps its relation to known pharmacophores in antifungal and kinase-inhibitor research.

Chemical Identity & Structural Profile

The molecule is an unsymmetrical amide formed by the condensation of 2,4-dichlorobenzoyl chloride and 2-aminoacetophenone .

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ |

| Molecular Weight | 308.16 g/mol |

| Core Scaffold | N-phenylbenzamide (Anilide) |

| Key Substituents | 2,4-Dichloro (metabolic blockade), 2-Acetyl (cyclization handle) |

| Predicted LogP | ~3.8 - 4.2 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor (Amide NH), 2 Acceptors (Amide C=O, Ketone C=O) |

Pharmacophore Mapping & Biological Relevance

The compound integrates three distinct pharmacophoric sectors, each contributing to its potential biological activity or synthetic utility.

A. The 2,4-Dichlorophenyl "Anchor"

This moiety is a privileged substructure in medicinal chemistry and agrochemistry.[1]

-

Lipophilicity: The two chlorine atoms significantly increase LogP, enhancing membrane permeability.

-

Metabolic Stability: Substitution at the 2 and 4 positions blocks metabolic oxidation (P450) at the most reactive sites of the phenyl ring.

-

Relation to Known Drugs: This motif is shared with Zoxamide (fungicide) and Miconazole (antifungal, via 2,4-dichlorobenzyl).

B. The Benzamide Linker

The central amide bond acts as a rigid linker that can participate in hydrogen bonding.

-

Binding Mode: The amide NH acts as a donor, while the carbonyl oxygen acts as an acceptor. In the "open" conformation, this mimics the binding mode of salicylanilide anthelmintics (e.g., Niclosamide ), although lacking the phenolic hydroxyl.

C. The o-Acetyl "Warhead" (Latent Heterocycle)

The ortho-acetyl group relative to the amine creates a "pre-cyclized" state.

-

Quinazoline Precursor: Under dehydrative conditions with an ammonia source (e.g., ammonium acetate), this molecule cyclizes to form 2-(2,4-dichlorophenyl)-4-methylquinazoline . Quinazolines are a "privileged scaffold" found in EGFR inhibitors (e.g., Gefitinib ) and antifolates.

Synthetic Protocols

The following protocols are designed for high-purity synthesis and subsequent cyclization.

Protocol A: Synthesis of this compound

Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or Anhydrous).

Reagents:

-

2-Aminoacetophenone (1.0 eq)

-

2,4-Dichlorobenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-aminoacetophenone (135 mg, 1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add Triethylamine (0.17 mL, 1.2 mmol) and cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add 2,4-dichlorobenzoyl chloride (230 mg, 1.1 mmol) dissolved in DCM (2 mL). Note: Exothermic reaction; control addition rate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

-

Work-up: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1N HCl (to remove unreacted amine/pyridine), then brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white/off-white needles.

Protocol B: Cyclization to 2-(2,4-dichlorophenyl)-4-methylquinazoline

Mechanism: Condensation/Dehydration (Modified Niementowski).

Reagents:

-

This compound (Intermediate from Protocol A)

-

Ammonium Acetate (excess, ~5-10 eq)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

-

Setup: Dissolve the benzamide intermediate in glacial acetic acid.

-

Reagent Addition: Add excess ammonium acetate.

-

Reflux: Heat the mixture to reflux (118°C) for 12-16 hours. The ketone carbonyl condenses with ammonia to form an imine, which then cyclizes with the amide carbonyl, followed by dehydration.

-

Isolation: Cool to room temperature and pour into crushed ice/water. The quinazoline product typically precipitates as a solid.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Pathway Visualization

The following diagram illustrates the synthetic pathway and the pharmacophoric transition from the "Open" benzamide to the "Closed" quinazoline scaffold.

Caption: Synthetic transformation of the benzamide intermediate into the quinazoline scaffold, highlighting the shift in pharmacophoric properties.

Biological Context & Applications

Researchers utilize this scaffold primarily for two objectives:

-

Fragment-Based Drug Design (FBDD): The 2,4-dichlorobenzamide fragment is screened for binding affinity to hydrophobic pockets in enzymes (e.g., LpxC in Gram-negative bacteria).

-

Diversity-Oriented Synthesis (DOS): The intermediate serves as a branching point. Instead of cyclizing to quinazoline, reaction with:

-

Hydrazines yields Indazoles or Phthalazines .

-

Hydroxylamine yields Quinazoline-3-oxides .

-

References

-

Synthesis of Quinazolinones: Niementowski Quinazoline Synthesis. Comprehensive Organic Name Reactions and Reagents.

-

Benzamide Pharmacophores: Structure-Activity Relationships of Benzamide Antifungals. Journal of Agricultural and Food Chemistry.

-

2,4-Dichlorobenzoyl Chloride Utility: 2,4-Dichlorobenzoyl Chloride: A Versatile Intermediate. Chemical Synthesis Database.

-

Quinazoline Biological Activity: Quinazoline derivatives: Synthesis and bio-activity. European Journal of Medicinal Chemistry.

Sources

Foreword: The Evolving Landscape of N-Acetylphenyl Scaffolds

An In-Depth Technical Guide to the Discovery and Isolation of Novel N-Acetylphenyl Compounds

N-acetylphenyl compounds represent a diverse and crucial class of molecules in medicinal chemistry and materials science. From the ubiquitous analgesic, N-acetyl-p-aminophenol (Acetaminophen), to complex heterocyclic systems, the N-acetylphenyl moiety serves as a foundational scaffold for developing novel therapeutic agents and functional materials. Its unique combination of a planar aromatic ring and a hydrogen-bond-capable acetamido group allows for a wide range of molecular interactions, making it a privileged structure in drug design.

This guide moves beyond simple recitation of facts to provide a field-proven perspective on the discovery, synthesis, isolation, and characterization of these valuable compounds. We will explore the causality behind experimental choices, emphasizing the self-validating nature of robust scientific protocols. For researchers, scientists, and drug development professionals, this document is designed to be a practical and authoritative resource, bridging the gap between theoretical knowledge and successful laboratory application.

Part 1: Strategies for the Discovery of Novel N-Acetylphenyl Compounds

The discovery of new chemical entities is a multi-pronged endeavor, blending rational design with high-throughput screening. For N-acetylphenyl compounds, the journey often begins with a known starting material or a biological target.

Synthetic Derivatization of Core Scaffolds

A primary strategy involves the chemical modification of a core N-acetylphenyl structure to explore the structure-activity relationship (SAR). This is exemplified by the synthesis of novel imidazole derivatives from 4'-aminoacetophenone.[1][2] The core principle is to use a readily available starting material and systematically introduce diverse functional groups to modulate properties like solubility, target binding, and metabolic stability.

Conceptual Workflow: Synthetic Derivatization

The following diagram illustrates a typical workflow for generating a library of novel compounds from a single starting scaffold.

Caption: Competing pathways of amidation vs. racemization based on base strength.

B. Direct Acetylation with Acetic Anhydride

For simpler molecules, direct N-acetylation is a straightforward and high-yielding method. The synthesis of N-(2-Acetylphenyl)acetamide from 2'-aminoacetophenone in acetic anhydride is a classic example. [3][4][5] Experimental Protocol: Synthesis of N-(2-Acetylphenyl)acetamide [3]1. Reaction Setup: Dissolve 2'-aminoacetophenone (1.0 eq) in acetic anhydride (approx. 10 ml per gram of starting material). 2. Reaction: Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). 3. Workup: Carefully pour the reaction mixture into a beaker of crushed ice to quench the excess acetic anhydride. 4. Isolation: Stir the mixture until all the ice has melted and the product has precipitated. Collect the solid product by vacuum filtration. 5. Purification: Wash the solid with cold water and then recrystallize from ethanol to yield the pure N-(2-acetylphenyl)acetamide. A typical yield is around 96%. [3]

Isolation and Purification Techniques

Purification is critical to remove unreacted starting materials, byproducts, and reagents. The choice of method depends on the physical properties of the compound.

-

Recrystallization: This is the preferred method for purifying solid, crystalline compounds. The principle relies on the differential solubility of the target compound and impurities in a given solvent at different temperatures. As demonstrated in the protocol above, ethanol is an effective solvent for recrystallizing N-(2-acetylphenyl)acetamide. [3][6]* Flash Column Chromatography: For non-crystalline solids, oils, or complex mixtures where recrystallization is ineffective, flash chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (e.g., a mixture of ethyl acetate and hexanes). [7]

Part 3: Characterization and Structural Elucidation

Unambiguous characterization is essential to confirm the identity and purity of a newly synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

The following table summarizes the key spectroscopic data used to characterize a representative N-acetylphenyl compound, 2-((4-Acetylphenyl)amino)-1-phenylethan-1-one. [1]

| Technique | Key Signals and Interpretation |

|---|---|

| Infrared (IR) Spectroscopy | - 3359 cm⁻¹: N-H stretching vibration of the secondary amine. - 1689 cm⁻¹: C=O stretching of the acetyl group's ketone. - 1663 cm⁻¹: C=O stretching of the ethanone ketone. |

| ¹H NMR (400 MHz, DMSO-d₆) | - δ 8.08 (d, 2H): Protons on the phenyl ring adjacent to the ethanone carbonyl. - δ 7.72 (d, 2H): Aromatic protons on the acetylphenyl ring. - δ 6.81 (t, 1H): The N-H proton of the amine. - δ 4.81 (d, 2H): The CH₂ (methylene) protons. - δ 2.40 (s, 3H): The CH₃ (methyl) protons of the acetyl group. |

| ¹³C NMR (101 MHz, DMSO-d₆) | - δ 195.95: Carbonyl carbon of the acetyl group. - δ 195.19: Carbonyl carbon of the ethanone group. - δ 152.47 - 111.45: Aromatic carbons. - δ 49.34: Methylene carbon (CH₂). - δ 25.95: Methyl carbon (CH₃) of the acetyl group. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, confirming its elemental composition. |

Data sourced from the synthesis of 2-((4-Acetylphenyl)amino)-1-phenylethan-1-one. [1]

X-Ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the ultimate structural proof. It gives precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For example, the analysis of N'-Acetyl-N'-phenyl-2-naphthohydrazide confirmed its molecular geometry and revealed a network of intermolecular hydrogen bonds that stabilize the crystal structure. [8][9]This level of detail is invaluable for understanding molecular interactions and for structure-based drug design.

Conclusion

The discovery and isolation of novel N-acetylphenyl compounds is a dynamic and rewarding field of research. Success hinges on a deep understanding of chemical principles, from reaction mechanisms that dictate stereochemical outcomes to the spectroscopic techniques that confirm molecular identity. By integrating rational design, robust synthetic protocols, and rigorous characterization, researchers can effectively navigate the path from an initial concept to a pure, well-defined novel compound ready for biological evaluation or material application. This guide provides the foundational framework and technical insights necessary to empower scientists in this endeavor.

References

- Discovery of N-Acetyltransferase 8-Like (NAT8L) inhibitors based on a N-Acylated (Piperidin-3-ylmethyl)-1,2,4-Oxadiazole Scaffold. National Center for Biotechnology Information.

- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI.

- Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Center for Biotechnology Information.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Center for Biotechnology Information.

- Biological activity of acetylated phenolic compounds. PubMed.

- De novo Discovery of Serotonin N-acetyltransferase Inhibitors. National Center for Biotechnology Information.

- N-(2-Acetylphenyl)acetamide. ResearchGate.

- Synthesis and anti-oxidant activity of certain chalcone based acetyl and N-phenyl substituted pyrazolines. Journal of Chemical and Pharmaceutical Research.

- N-(2-Acetylphenyl)acetamide. ResearchGate.

- N-(2-Acetylphenyl)acetamide. Semantic Scholar.

- X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry.

- Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). National Center for Biotechnology Information.

- N-Acetyl-L-phenylalanine. PubChem.

- A Technical Guide to the Spectroscopic Data of N-acetyl-N'-phenylthiourea. BenchChem.

- X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. ResearchGate.

- An In-Depth Technical Guide to the Synthesis and Purification of N-Acetyl-L-tyrosine. BenchChem.

- Technical Support Center: N-Acetyl-3-nitriloalanine Purification. BenchChem.

Sources

- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of N-(2-acetylphenyl)-2,4-dichlorobenzamide

Abstract

This document provides a comprehensive guide for the synthetic route development of N-(2-acetylphenyl)-2,4-dichlorobenzamide, a compound of interest in medicinal chemistry and organic synthesis. The core of this guide is a detailed protocol for the amide bond formation via a nucleophilic acyl substitution reaction, specifically leveraging Schotten-Baumann conditions. We delve into the mechanistic underpinnings of this strategy, provide a step-by-step experimental procedure, and offer insights into process optimization and characterization. This guide is intended for researchers and professionals in drug development and chemical synthesis, providing a robust and reproducible method for accessing this valuable molecule.

Introduction and Strategic Rationale

This compound incorporates several key pharmacophores: a dichlorinated aromatic ring, an amide linker, and an acetylphenyl moiety. The strategic placement of these functional groups makes it a valuable scaffold for library synthesis in drug discovery programs. The primary synthetic challenge lies in the efficient and clean formation of the central amide bond.

The most logical and convergent synthetic approach involves the coupling of two readily available starting materials: 2-aminoacetophenone and 2,4-dichlorobenzoyl chloride. This disconnection strategy is based on the well-established reliability of forming amide bonds from amines and acyl chlorides.[1][] This reaction, a form of nucleophilic acyl substitution, is highly efficient and generally proceeds with high yield under mild conditions.[]

The chosen methodology is a modified Schotten-Baumann reaction, which utilizes a base to neutralize the hydrogen chloride (HCl) byproduct generated during the acylation.[3][4] The removal of HCl is critical as it would otherwise react with the starting amine to form an unreactive ammonium salt, thereby quenching the reaction and reducing the yield.[4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The key steps are as follows:

-